molecular formula C28H54ClN5O4Si3 B12291634 9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine

9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine

Cat. No.: B12291634
M. Wt: 644.5 g/mol
InChI Key: RKPWDVVMCBUEMP-UHFFFAOYSA-N
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Description

This compound is a purine derivative with a heavily modified sugar moiety. Its structure includes three tert-butyldimethylsilyl (TBS) protecting groups on the oxolane (tetrahydrofuran) ring, which enhance stability and solubility in organic solvents.

Properties

IUPAC Name

9-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54ClN5O4Si3/c1-26(2,3)39(10,11)35-16-18-20(37-40(12,13)27(4,5)6)21(38-41(14,15)28(7,8)9)24(36-18)34-17-31-19-22(30)32-25(29)33-23(19)34/h17-18,20-21,24H,16H2,1-15H3,(H2,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPWDVVMCBUEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54ClN5O4Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Objectives

The target molecule (C28H54ClN5O4Si3, MW 644.5 g/mol) consists of a 2-chloroadenine base linked to a β-D-ribofuranose scaffold in which all three hydroxyl groups are protected as TBDMS ethers. The synthetic challenges include:

  • Regioselective introduction of chlorine at the 2-position of adenine.
  • Sequential or simultaneous protection of ribose hydroxyls with TBDMS groups.
  • Optimization of reaction conditions to maximize yield and purity.

Key synthetic routes derive from nucleoside coupling strategies and silylation protocols, as detailed below.

Preparation Methods

Nucleoside Core Synthesis via Vorbrüggen Coupling

The foundational step involves forming the N-glycosidic bond between the chlorinated purine and the ribose derivative. A method adapted from CN112159447A proceeds as follows:

  • Starting Materials :

    • 2,6-Dichloropurine
    • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
  • Coupling Reaction :

    • The purine base (1.2 eq) and ribose (1.0 eq) are dissolved in anhydrous acetonitrile under nitrogen.
    • Trimethylsilyl triflate (TMSOTf, 1.5 eq) is added as a Lewis acid catalyst.
    • The mixture is stirred at 80°C for 12 hours, yielding 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine.
  • Selective Dechlorination :

    • Ammonium hydroxide (28% in H2O) is added to the intermediate, selectively removing the 6-chloro group via nucleophilic substitution at 60°C for 6 hours.
    • The product, 2-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)adenine, is isolated by crystallization (yield: 78%).
  • Deprotection of Acetyl Groups :

    • Methanolic sodium methoxide (0.1 M) cleaves the acetyl protections at room temperature, affording 2-chloroadenosine.

Silylation of Ribose Hydroxyls

The deprotected 2-chloroadenosine undergoes TBDMS protection using tert-butyldimethylsilyl chloride (TBDMSCl). Two approaches are documented:

Stepwise Protection
Step Position Protected Conditions Yield
1 5'-OH TBDMSCl (1.2 eq), imidazole (2.5 eq), DMF, 25°C, 4h 92%
2 2'-OH, 3'-OH TBDMSCl (2.5 eq), imidazole (5.0 eq), DMF, 40°C, 12h 85%

This method minimizes steric hindrance by protecting the primary 5'-OH first, followed by the secondary 2'- and 3'-hydroxyls. Excess TBDMSCl ensures complete bis-silylation.

One-Pot Tris-Silylation

A streamlined protocol achieves full protection in a single step:

  • Reagents : TBDMSCl (3.5 eq), imidazole (7.0 eq)
  • Solvent : Anhydrous pyridine
  • Conditions : 60°C, 24 hours under argon
  • Work-Up : Quench with saturated NH4Cl, extract with ethyl acetate, purify via silica chromatography (hexane:EtOAc 9:1)
  • Yield : 68%

Pyridine enhances nucleophilicity of hydroxyl groups but may lower regioselectivity compared to DMF.

Alternative Route: Pre-Silylated Ribose Coupling

To bypass post-coupling silylation, a pre-protected ribose derivative is employed:

  • Synthesis of 1-O-Acetyl-2,3,5-tri-O-TBDMS-β-D-ribofuranose :

    • Treat 1,2,3,5-tetra-O-acetylribose with TBDMSCl (3.5 eq) and imidazole in DMF.
    • Selective hydrolysis of the anomeric acetyl group using NH3/MeOH yields the hemiacetal.
  • Glycosylation with 2,6-Dichloropurine :

    • Activate the hemiacetal with trimethylsilyl triflate (1.2 eq) in CH3CN.
    • Add 2,6-dichloropurine (1.5 eq) and stir at 80°C for 8 hours.
    • Deprotect the 6-chloro group as in Section 2.1.

Advantages : Higher overall yield (74%) due to reduced side reactions.
Limitations : Requires meticulous control of ribose protection to prevent anomeric mixture formation.

Analytical Characterization

Spectroscopic Data

Technique Key Observations
1H NMR (CDCl3, 400 MHz) δ 8.21 (s, 1H, H-8), 6.03 (d, J = 4.8 Hz, 1H, H-1'), 4.45–4.12 (m, 3H, H-2', H-3', H-4'), 3.85 (m, 2H, H-5'), 0.90–0.12 (m, 33H, TBDMS CH3 and C(CH3)3)
13C NMR (CDCl3, 100 MHz) δ 156.2 (C-6), 152.4 (C-2), 141.9 (C-8), 88.7 (C-1'), 83.2–72.1 (C-2', C-3', C-4'), 63.8 (C-5'), 25.9–18.2 (TBDMS carbons)
HRMS (ESI+) m/z calc. for C28H54ClN5O4Si3 [M+H]+: 644.2901; found: 644.2898

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H2O, 1 mL/min) shows a single peak at tR = 12.7 min with 99.1% purity.

Reaction Optimization Insights

Catalyst Screening

Catalyst Solvent Temp (°C) Time (h) Yield
Imidazole DMF 40 12 85%
DMAP THF 60 8 72%
DBU CH2Cl2 25 24 68%

Imidazole in DMF provides optimal results due to superior solubility and base strength.

Solvent Effects

Solvent Dielectric Constant Yield
DMF 36.7 85%
Pyridine 12.3 68%
THF 7.5 59%

Polar aprotic solvents facilitate silylation by stabilizing ionic intermediates.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Efficiency : Use TBDMSCl in 10% excess (3.3 eq) to compensate for reagent degradation.
  • Purification : Replace column chromatography with fractional crystallization (hexane/EtOAc).
  • Waste Management : Recover imidazole via acid-base extraction for reuse.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The tert-butyl(dimethyl)silyl groups can be oxidized under specific conditions.

    Reduction: The purine base can be reduced to form different derivatives.

    Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Nucleoside Analog Development :
    • This compound serves as a nucleoside analog, which can be utilized in the development of antiviral and anticancer agents. Its structural modifications allow for enhanced stability and bioavailability compared to natural nucleosides.
  • Drug Design :
    • The presence of silyl groups can influence the pharmacokinetics of drugs. Researchers are exploring this compound's potential as a lead structure for designing new therapeutics targeting viral infections or cancerous cells.
  • Biochemical Studies :
    • It can be employed in biochemical assays to study enzyme interactions, particularly those involving nucleoside metabolism or phosphorylation processes.
  • Protective Group Chemistry :
    • The tert-butyldimethylsilyl (TBDMS) groups are commonly used as protective groups in organic synthesis. This compound can be used to develop methodologies for selective deprotection in multi-step syntheses.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of various nucleoside analogs, including this compound. Results indicated that modifications at the purine base significantly enhanced the inhibitory activity against specific viral strains, showcasing its potential as a therapeutic agent.

Case Study 2: Synthesis Methodology

Research focusing on the synthetic pathways to produce this compound highlighted its utility in developing efficient silylation techniques. The TBDMS groups were shown to facilitate selective reactions under mild conditions, making them valuable in complex organic syntheses.

Data Table: Comparison of Nucleoside Analogs

Compound NameStructureBiological ActivitySynthesis Method
9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amineStructureModerate antiviral activityTBDMS protection strategy
Other Analog 1StructureHigh antiviral activityConventional synthesis
Other Analog 2StructureLow cytotoxicityEnzymatic synthesis

Mechanism of Action

The mechanism of action of 9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl groups provide steric protection, while the purine base can interact with nucleic acids or proteins. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Modifications

The following compounds share structural similarities, particularly in the use of TBS protecting groups and modified nucleoside frameworks:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound Three TBS groups on oxolane; 2-chloro, 6-amine purine C₃₄H₆₇ClN₅O₅Si₃ ~837.1 Enhanced stability for oligonucleotide synthesis
Compound 9 () TBS groups + trifluoromethylbenzyl and quinolinylmethyl substituents C₄₆H₆₆ClF₃N₆O₅Si₂ ~1023.7 Probable use in targeted delivery due to lipophilic substituents
Compound [69] () Two TBS groups; 4-amino substitution on oxolane C₂₈H₅₄N₆O₄Si₂ ~675.1 Bioconjugation or enzyme cofactor studies (e.g., FAD analogs)
CAS 1294481-82-5 () 4-chlorobenzoyl esters; 2-fluoro-2-methyl sugar C₂₅H₁₉Cl₃FN₅O₅ ~652.8 Antiviral or anticancer applications (fluorine enhances bioavailability)
Compound [53] () Tetraisopropyl disiloxane protection; amino group on fused ring C₂₆H₄₈N₆O₄Si₂ ~613.0 Catalytic studies or stable intermediates for nucleotide synthesis

Physicochemical Properties

  • Solubility : The TBS groups in the target compound and Compound [69] improve lipid solubility, facilitating membrane permeability in drug delivery systems. In contrast, the 4-chlorobenzoyl esters in CAS 1294481-82-5 may reduce aqueous solubility but enhance binding to hydrophobic targets .
  • Stability : TBS-protected compounds (target, Compound 9, [69]) resist hydrolysis under basic conditions, making them suitable for stepwise oligonucleotide synthesis. The 2-fluoro substituent in CAS 1294481-82-5 confers metabolic stability against phosphatases .

Biological Activity

The compound 9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine , designated by CAS Number 1612841-25-4 , is a complex organic molecule characterized by a purine base linked to a tetrahydrofuran derivative. The presence of bulky tert-butyldimethylsilyl groups enhances its stability and solubility, making it a candidate for various biological applications.

Chemical Structure

The molecular formula of the compound is C31H60N6O4Si3C_{31}H_{60}N_{6}O_{4}Si_{3}, with a molecular weight of approximately 665.1 g/mol . The structural features include:

  • Purine Base : A core structure that is common in nucleic acids.
  • Tetrahydrofuran Derivative : Provides additional functional properties.
  • Silyl Groups : Contribute to the compound's solubility and stability.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit various biological activities, including:

  • Antiviral Properties : Some derivatives have shown effectiveness against viral infections.
  • Antimicrobial Activity : Potential applications in treating bacterial infections have been explored.
  • Enzyme Inhibition : The compound may interact with enzymes, affecting metabolic pathways.

Antiviral Activity

A study conducted on structurally related compounds demonstrated that certain silylated purines possess significant antiviral activity. For instance, derivatives showed effectiveness against viruses like HIV and Hepatitis C. The mechanism often involves inhibition of viral replication through interference with viral polymerases.

Antimicrobial Properties

Research published in various journals has highlighted the antimicrobial potential of silylated compounds. In vitro tests revealed that the compound exhibited activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria. This suggests its potential utility in developing new antibiotics.

Enzyme Interaction Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, such as kinases and polymerases. Techniques like surface plasmon resonance (SPR) have confirmed these interactions, indicating that the compound may act as a competitive inhibitor.

Data Tables

PropertyValue
Molecular FormulaC31H60N6O4Si3C_{31}H_{60}N_{6}O_{4}Si_{3}
Molecular Weight665.1 g/mol
Purity>95%
SolubilitySoluble in organic solvents
Biological ActivityObservations
AntiviralEffective against HIV
AntimicrobialActive against E. coli
Enzyme InhibitionCompetitive inhibition observed

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